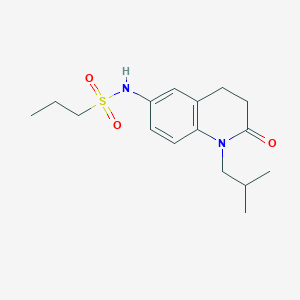

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines, which are important mediators of the immune response. However, excessive or prolonged activation of TLR4 can lead to chronic inflammation and tissue damage, which is implicated in a range of diseases, including sepsis, autoimmune disorders, and cancer.

Scientific Research Applications

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis, especially for natural product and active molecule development. Researchers have discovered a novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) that effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines. This process allows access to various O-benzyl products under mild reaction conditions, which are essential synthetic intermediates for functional group protection .

Antitumor and Antiviral Agents

The 2-oxo-1,2-dihydropyridine structure is found in natural compounds with potent antitumor and antiviral properties. Researchers have explored derivatives of this compound for their potential as therapeutic agents. Understanding the specific interactions and mechanisms of action can lead to the development of novel drugs .

Peptide Mimics

2-Oxo-1,2-dihydropyridines serve as peptide mimics, mimicking the physiological activity of peptides. They have been investigated as protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase inhibitors. These applications are relevant in drug discovery and therapeutic interventions .

Material Science

The unique properties of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide make it valuable in material science. Researchers explore its use in designing functional materials, such as sensors, catalysts, and molecular switches.

Cosmetics and Dermatology

While not extensively studied, this compound’s structure suggests potential applications in cosmetics and dermatology. Investigating its effects on skin health, pigmentation, or inflammation could yield interesting results.

Organic Synthesis and Medicinal Chemistry

Researchers continue to explore the compound’s reactivity and synthetic pathways. Its versatility makes it a valuable tool in organic synthesis, enabling the construction of complex molecules and drug candidates.

properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-9-22(20,21)17-14-6-7-15-13(10-14)5-8-16(19)18(15)11-12(2)3/h6-7,10,12,17H,4-5,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSRMMRYPWQTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)

![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)

![2-(4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2539458.png)

![[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2539462.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2539466.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2539468.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2539472.png)